molecular formula C10H12N2 B2540267 2-(N-Benzyl-N-methylamino)acetonitrile CAS No. 14321-25-6

2-(N-Benzyl-N-methylamino)acetonitrile

Cat. No.: B2540267
CAS No.: 14321-25-6
M. Wt: 160.22
InChI Key: KUSXDIGALTYDLG-UHFFFAOYSA-N
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Description

2-(N-Benzyl-N-methylamino)acetonitrile is an organic compound with the molecular formula C10H12N2. It is a yellow to brown liquid at room temperature and is used in various chemical syntheses and industrial applications .

Scientific Research Applications

2-(N-Benzyl-N-methylamino)acetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in the study of biochemical pathways and enzyme interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials

Safety and Hazards

The compound is classified as having acute toxicity (oral), causing skin irritation, eye irritation, and may cause respiratory irritation . It’s important to handle it with care, using appropriate personal protective equipment.

Mechanism of Action

The compound also contains a nitrile group (-CN), which is a polar functional group. This could potentially allow the compound to interact with various biological targets through polar interactions .

The compound’s action, like that of many drugs, could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules in the body. These factors could affect the compound’s stability, how well it can reach its target, and how effectively it can interact with its target .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(N-Benzyl-N-methylamino)acetonitrile involves the reaction of benzyl chloride with methylamine, followed by the addition of acetonitrile. The reaction typically occurs under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and purification to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(N-Benzyl-N-methylamino)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(N-Benzyl-N-methylamino)acetonitrile is unique due to its nitrile group, which imparts specific chemical properties and reactivity. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-[benzyl(methyl)amino]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-12(8-7-11)9-10-5-3-2-4-6-10/h2-6H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSXDIGALTYDLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#N)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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